- Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders, ACS Medicinal Chemistry Letters, 2016, 7(4), 397-402
Cas no 89999-90-6 (2-Chloro-6-hydroxybenzonitrile)
2-Chloro-6-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-6-hydroxybenzonitrile
- 3-Chloro-2-cyanophenol
- Benzonitrile, 2-chloro-6-hydroxy-
- 2-chloro-6-hydroxy-benzonitrile
- 2-cyano-3-chlorophenol
- 2-Hydroxy-6-chlorobenzonitrile
- QAZAWPCTVDEZCT-UHFFFAOYSA-N
- 2-chloro-6-hydroxybenzenecarbonitrile
- STL554471
- SBB086946
- CL8890
- BBL100677
- AM61697
- CM13009
- PB19932
- AS05816
- AB0027448
- ST240
- 2-Chloro-6-hydroxybenzonitrile (ACI)
- Salicylonitrile, 6-chloro- (7CI)
- DTXSID40402948
- AC-22658
- MFCD01646165
- CCG-302550
- 89999-90-6
- benzenecarbonitrile, 2-chloro-6-hydroxy-
- DB-030843
- AKOS005255027
- J-508939
- Z992258522
- CS-0051935
- EN300-93775
- DS-13007
- SY022909
- SCHEMBL2336330
-
- MDL: MFCD01646165
- Inchi: 1S/C7H4ClNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
- InChI Key: QAZAWPCTVDEZCT-UHFFFAOYSA-N
- SMILES: N#CC1C(O)=CC=CC=1Cl
Computed Properties
- Exact Mass: 152.99800
- Monoisotopic Mass: 152.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 44
Experimental Properties
- Density: 1.41
- Melting Point: 162-164 ºC
- Boiling Point: 296.2°C at 760 mmHg
- Flash Point: 133°C
- Refractive Index: 1.611
- PSA: 44.02000
- LogP: 1.91728
2-Chloro-6-hydroxybenzonitrile Security Information
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S22-S26-S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
2-Chloro-6-hydroxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Chloro-6-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C858737-1g |
2-Chloro-6-Hydroxybenzonitrile |
89999-90-6 | ≥98% | 1g |
¥325.80 | 2022-09-29 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07171-100g |
2-chloro-6-hydroxybenzonitrile |
89999-90-6 | 95% | 100g |
$1200 | 2023-09-07 | |
| TRC | C421898-100mg |
2-Chloro-6-hydroxybenzonitrile |
89999-90-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C421898-250mg |
2-Chloro-6-hydroxybenzonitrile |
89999-90-6 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C421898-500mg |
2-Chloro-6-hydroxybenzonitrile |
89999-90-6 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C421898-1g |
2-Chloro-6-hydroxybenzonitrile |
89999-90-6 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VW642-1g |
2-Chloro-6-hydroxybenzonitrile |
89999-90-6 | 97% | 1g |
112.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VW642-200mg |
2-Chloro-6-hydroxybenzonitrile |
89999-90-6 | 97% | 200mg |
45.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VW642-5g |
2-Chloro-6-hydroxybenzonitrile |
89999-90-6 | 97% | 5g |
1221CNY | 2021-05-08 | |
| Apollo Scientific | OR480219-1g |
2-Chloro-6-hydroxybenzonitrile |
89999-90-6 | 98+% | 1g |
£15.00 | 2025-02-20 |
2-Chloro-6-hydroxybenzonitrile Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h
- Antagonists of the Calcium Receptor I. Amino Alcohol-Based Parathyroid Hormone Secretagogues, Journal of Medicinal Chemistry, 2009, 52(13), 3982-3993
Production Method 3
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
- Synthesis of the calcilytic ligand NPS 2143, Beilstein Journal of Organic Chemistry, 2013, 9, 1383-1387
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Chromatography-Free Entry to Substituted Salicylonitriles: Mitsunobu-Triggered Domino Reactions of Salicylaldoximes, Journal of Organic Chemistry, 2015, 80(2), 1229-1234
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β, Journal of Medicinal Chemistry, 2008, 51(5), 1344-1351
Production Method 6
- Discovery of potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor, Bioorganic & Medicinal Chemistry Letters, 2004, 14(17), 4375-4378
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
- Chemoenzymatic synthesis of calcilytic agent NPS-2143 employing a lipase-mediated resolution protocol, Tetrahedron: Asymmetry, 2005, 16(16), 2784-2789
2-Chloro-6-hydroxybenzonitrile Raw materials
2-Chloro-6-hydroxybenzonitrile Preparation Products
2-Chloro-6-hydroxybenzonitrile Suppliers
2-Chloro-6-hydroxybenzonitrile Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2-Chloro-6-hydroxybenzonitrile
Comprehensive Guide to 2-Chloro-6-hydroxybenzonitrile (CAS No. 89999-90-6): Properties, Applications, and Market Insights
2-Chloro-6-hydroxybenzonitrile (CAS No. 89999-90-6) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. This chlorinated hydroxybenzonitrile derivative has garnered significant attention due to its role as a key intermediate in synthesizing high-value compounds. With the increasing demand for fine chemicals and bioactive molecules, understanding the properties and uses of 2-Chloro-6-hydroxybenzonitrile is essential for researchers and industry professionals.
The molecular formula of 2-Chloro-6-hydroxybenzonitrile is C7H4ClNO, featuring a benzene ring substituted with a chloro group, a hydroxy group, and a nitrile group. This arrangement imparts distinct reactivity, making it valuable for cross-coupling reactions and heterocyclic synthesis. Recent studies highlight its potential in developing antimicrobial agents and herbicides, aligning with the global push for sustainable agriculture and novel therapeutics.
One of the most searched topics related to 2-Chloro-6-hydroxybenzonitrile is its synthetic pathways. Researchers often explore methods like cyanation of halobenzenes or hydroxylation of chlorobenzonitriles to produce this compound efficiently. Innovations in green chemistry have also led to eco-friendly protocols, such as catalytic processes using palladium complexes or copper-based catalysts, reducing environmental impact—a priority in modern chemical manufacturing.
In the pharmaceutical sector, 2-Chloro-6-hydroxybenzonitrile serves as a precursor for drug candidates targeting inflammatory diseases and metabolic disorders. Its nitrile functionality enables further transformations into amides, acids, or tetrazoles, expanding its utility in medicinal chemistry. For instance, derivatives of this compound are investigated for kinase inhibition, a hot topic in cancer research.
The agrochemical industry leverages 2-Chloro-6-hydroxybenzonitrile to develop crop protection agents. Its structural motifs are found in herbicides that inhibit photosynthesis or cell wall synthesis in weeds, addressing the growing need for high-efficiency pesticides with lower toxicity. This aligns with the trend toward precision farming and reduced chemical footprints.
Market trends indicate rising demand for 2-Chloro-6-hydroxybenzonitrile in Asia-Pacific regions, driven by expanding pharmaceutical and agrochemical production. Suppliers emphasize high-purity grades (>98%) to meet stringent industry standards. Additionally, advancements in analytical techniques like HPLC and GC-MS ensure quality control, a frequent query among buyers.
From an environmental perspective, the biodegradability and ecotoxicological profile of 2-Chloro-6-hydroxybenzonitrile are under scrutiny. Regulatory bodies encourage lifecycle assessments to evaluate its sustainability, reflecting the broader shift toward circular economy principles in chemical industries.
In summary, 2-Chloro-6-hydroxybenzonitrile (CAS No. 89999-90-6) exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span drug discovery, agricultural science, and material engineering, making it a compound of enduring relevance. As research progresses, its role in addressing global challenges like food security and healthcare will likely expand further.
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